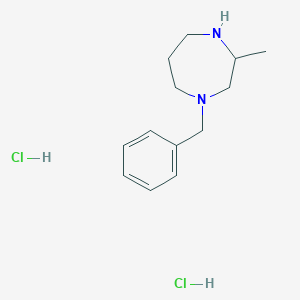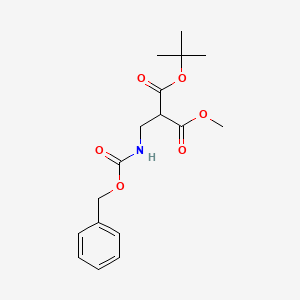
3-Cbz-amino-2-Boc-amino-propionicacidmethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is a white solid with a molecular weight of 352.39 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Métodos De Preparación
The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino groups using benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) protecting groups. One common synthetic route involves the amidation of N-Cbz and N-Boc protected amines under mild conditions . The reaction conditions often include the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amidation reactions.
Análisis De Reacciones Químicas
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protecting groups, yielding free amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting groups, the free amines can participate in various biochemical pathways and interactions.
Comparación Con Compuestos Similares
Similar compounds to 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester include:
N-Cbz-amino acids: These compounds have a similar benzyl carbamate protecting group but may differ in the amino acid backbone.
N-Boc-amino acids: These compounds have a tert-butyl carbamate protecting group and are used in similar synthetic applications.
N-Alloc-amino acids: These compounds use allyl carbamate as a protecting group and offer different reactivity profiles.
The uniqueness of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester lies in its dual protection strategy, which provides greater flexibility and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C17H23NO6 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylaminomethyl)propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(14(19)22-4)10-18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Clave InChI |
LSVQGBUSQYEVPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)

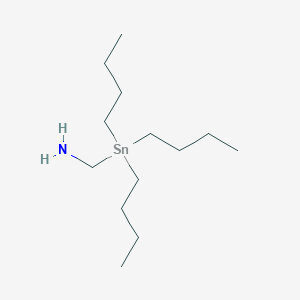

![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12274389.png)
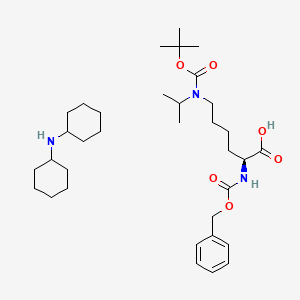
![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
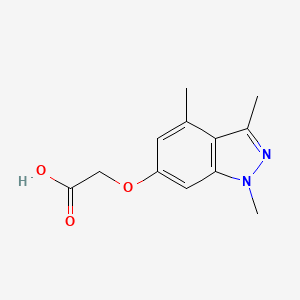


![1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12274421.png)
